molecular formula C14H12N4O4S2 B11022944 ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11022944
M. Wt: 364.4 g/mol
InChI Key: VENWXVHXFCDKLF-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The thiazolopyrimidine moiety is known to interact with purine-binding sites, which can disrupt cellular processes and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can be compared with other thiazolopyrimidine derivatives:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C14H12N4O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12N4O4S2/c1-3-22-12(21)9-6-23-13(16-9)17-10(19)8-4-15-14-18(11(8)20)5-7(2)24-14/h4-6H,3H2,1-2H3,(H,16,17,19)

InChI Key

VENWXVHXFCDKLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C

Origin of Product

United States

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